molecular formula C3H8N2O2 B3053942 1-Ethyl-3-hydroxyurea CAS No. 5710-11-2

1-Ethyl-3-hydroxyurea

Cat. No. B3053942
CAS RN: 5710-11-2
M. Wt: 104.11 g/mol
InChI Key: PPWNKYXWTZJASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Ethyl-3-hydroxyurea” is a chemical compound with the molecular formula C3H8N2O2 . Its molecular weight is 104.11 . It is related to hydroxyurea, a well-known genotoxic agent .


Synthesis Analysis

A method for synthesizing hydroxyurea and its polymers has been developed. The method involves transforming locally available cheap raw materials (biuret) into ethyl allophone, then to ethyl carbamate, and finally to hydroxyurea by its reaction with hydroxylamine hydrochloride .

Scientific Research Applications

Analytical Detection and Quantification

1-Ethyl-3-hydroxyurea, commonly known as hydroxyurea, is used in various analytical methods. A notable application is in the determination of hydroxyurea in biological samples like serum, plasma, or urine using gas chromatography-mass spectrometry (GC-MS). This technique involves extraction, derivatization, and quantitation against calibrators, demonstrating its utility in clinical and pharmacological studies (Scott, Neville, & Garg, 2010).

Sickle Cell Disease Management

Hydroxyurea's efficacy in sickle cell disease (SCD) treatment is well-established. It's been shown to decrease plasma endothelin-1 levels, a factor contributing to SCD complications. The drug's role in reducing circulating endothelin-1, a vasoconstrictive stimulus, adds to its beneficial effects in SCD management (Lapouméroulie et al., 2005).

Qualitative Analysis for Drug Identification

The qualitative analysis of hydroxyurea is crucial for verifying its purity and identity, especially in pharmaceutical preparations. Techniques like IR and UV spectroscopy, alongside TLC, are employed for this purpose. This analytical rigor ensures the drug's consistency and efficacy in clinical use (Santos et al., 2020).

Impact on Gene Expression

Research indicates that hydroxyurea influences gene expression. For instance, its effects on PRV-1 expression in essential thrombocythemia and polycythemia vera have been studied, revealing its impact on gene regulation as part of its therapeutic action (Johansson et al., 2004).

Molecular Docking and Quantum Chemical Analyses

Hydroxyurea and its derivatives are studied through molecular docking and quantum chemical analyses. These investigations help understand the molecular structure and its potential biological activity, crucial for developing new therapeutic applications (Charanya et al., 2018).

Cell Killing Mechanisms in Chemotherapy

Hydroxyurea's role as an inhibitor of ribonucleotide reductase, along with its cell-killing mechanisms, is a key area of study in chemotherapy. Its ability to induce DNA damage, oxidative stress, and cell death, especially in cancer treatment, is an ongoing area of research (Singh & Xu, 2016).

Future Directions

Future research directions to optimize hydroxyurea therapy, a related compound, include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Similar future directions could be applicable for “1-Ethyl-3-hydroxyurea”.

properties

IUPAC Name

1-ethyl-3-hydroxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2-4-3(6)5-7/h7H,2H2,1H3,(H2,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWNKYXWTZJASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205716
Record name Urea, 1-ethyl-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-hydroxyurea

CAS RN

5710-11-2
Record name Urea, 1-ethyl-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005710112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-ethyl-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-hydroxyurea
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-hydroxyurea
Reactant of Route 3
Reactant of Route 3
1-Ethyl-3-hydroxyurea
Reactant of Route 4
1-Ethyl-3-hydroxyurea
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3-hydroxyurea
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3-hydroxyurea

Citations

For This Compound
2
Citations
SJ Chung, DH Kim - Bioorganic & medicinal chemistry, 2001 - Elsevier
… Hydroxyurea and 1-ethyl-3-hydroxyurea were reported to form complexes with Fe(III) and Cu(II) ions. Some of hydroxyurea derivatives are potent 5-lipoxygenase inhibitors and under …
Number of citations: 23 www.sciencedirect.com
JC Dabrowiak - 1967 - search.proquest.com
… Twenty-five ml of a solution containing 2.018 g of FeCl3#6H20 was added to an equal volume of a 3*3 ^ 10iM -solution of 1-ethyl-3-hydroxyurea (EHU), and the solvent was quickly …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.